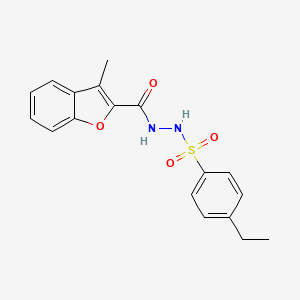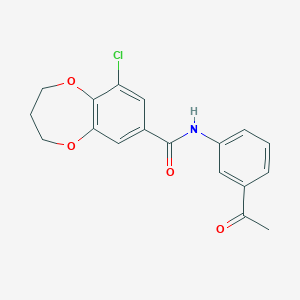![molecular formula C22H25N3O B7682904 2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7682904.png)
2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide, also known as Y-27632, is a small molecule inhibitor of Rho-associated protein kinase (ROCK). It was first synthesized in 2000 by researchers at the pharmaceutical company, Yoshitomi Research Institute, in Japan. Since then, Y-27632 has been widely used in scientific research to study the role of ROCK in various physiological and pathological processes.
Mécanisme D'action
2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide inhibits ROCK by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets involved in cytoskeletal rearrangement and cell migration. This inhibition results in a decrease in actomyosin contractility, which has been implicated in various physiological and pathological processes.
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell migration, induction of apoptosis, and modulation of gene expression. It has also been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of 2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide is its specificity for ROCK, which allows for the selective inhibition of ROCK-mediated processes without affecting other cellular pathways. However, one limitation of 2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide is its relatively short half-life, which may require frequent dosing in experiments. Additionally, 2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide has been shown to have off-target effects on other kinases, such as protein kinase A and protein kinase C, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the use of 2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide in scientific research. For example, it may be used in the development of novel cancer therapies, by targeting ROCK-mediated cytoskeletal rearrangement and cell migration. Additionally, 2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide may be used in the treatment of cardiovascular and neurological diseases, by modulating ROCK-mediated signaling pathways. Further research is needed to fully understand the potential applications of 2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide in these areas.
Méthodes De Synthèse
The synthesis of 2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide involves several steps, including the reaction of 1-(2-bromoethyl)-1H-indole with N-(4-hydroxybenzyl)-N-(pyrrolidin-1-ylmethyl)amine to form the intermediate, 1-(2-(N-(4-(pyrrolidin-1-ylmethyl)benzylamino)ethyl)-1H-indol-3-yl)-2-propanol. This intermediate is then treated with acetic anhydride to form 2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide.
Applications De Recherche Scientifique
2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide has been used extensively in scientific research to study the role of ROCK in various physiological and pathological processes. For example, it has been shown to inhibit ROCK-mediated cytoskeletal rearrangement and cell migration, making it a useful tool for studying the mechanisms of cancer metastasis. 2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide has also been used to study the role of ROCK in cardiovascular diseases, such as hypertension and atherosclerosis, as well as in the development of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(13-19-15-23-21-6-2-1-5-20(19)21)24-14-17-7-9-18(10-8-17)16-25-11-3-4-12-25/h1-2,5-10,15,23H,3-4,11-14,16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPGYYDJUNQMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)CNC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(2-methylsulfinylphenyl)acetamide](/img/structure/B7682848.png)

![4-(1,3-Benzodioxol-5-yloxy)-5,6-dimethyl-2-(pyrrolidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7682853.png)
![[2-(3-Acetamido-4-hydroxyphenyl)-2-oxoethyl] 3-fluoro-4-methylbenzoate](/img/structure/B7682870.png)

![N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide](/img/structure/B7682876.png)

![1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide](/img/structure/B7682887.png)
![4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7682891.png)
![2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B7682900.png)

![N-(2-methylpropyl)-2-[[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7682921.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide](/img/structure/B7682925.png)